Boc-4-nitro-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a nitro group at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protective group. Its molecular formula is C₁₄H₁₈N₂O₆, and it has a CAS number of 61280-75-9. The compound is primarily used in peptide synthesis and as an intermediate in pharmaceutical applications due to its unique chemical properties and ability to participate in various
Boc-4-nitro-D-phenylalanine can be synthesized through several methods:
Boc-4-nitro-D-phenylalanine finds applications primarily in:
Studies on Boc-4-nitro-D-phenylalanine have focused on its interactions with various biological molecules. Research indicates that the nitro group can influence the electronic properties of the compound, enhancing its interaction with proteins or nucleic acids. For instance, its self-assembly behavior has been observed in specific solvents, leading to the formation of nanostructures that could have implications for drug delivery systems and biomaterials .
Boc-4-nitro-D-phenylalanine shares similarities with other aromatic amino acid derivatives but possesses unique characteristics due to its nitro substitution and Boc protection. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Boc-D-phenylalanine | Contains a phenyl ring without substitution | Commonly used in peptide synthesis |
Boc-p-nitro-L-phenylalanine | Similar structure but L-isomer | Different stereochemistry affecting activity |
Boc-p-cyano-D-phenylalanine | Contains a cyano group instead of a nitro group | Different electronic properties |
Boc-p-fluoro-D-phenylalanine | Contains a fluoro group at the para position | May exhibit different reactivity patterns |
The presence of the nitro group in Boc-4-nitro-D-phenylalanine enhances its reactivity compared to other derivatives, making it particularly useful for specific synthetic applications and studies involving electronic interactions within biological systems .
The tert-butyloxycarbonyl (Boc) protecting group, first introduced by Louis A. Carpino in the 1950s, revolutionized peptide synthesis by enabling selective protection of amino groups under mild acidic conditions. This innovation addressed limitations of earlier groups like benzyloxycarbonyl (Z), which required harsh hydrogenolysis. The Boc group’s compatibility with orthogonal protecting strategies facilitated complex peptide assembly, particularly in solid-phase synthesis.
Boc-4-nitro-D-phenylalanine emerged as a specialized derivative in the late 20th century, combining the stereochemical specificity of D-phenylalanine with the electronic effects of a para-nitro substituent. Its systematic IUPAC name, (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoic acid, reflects both its chiral center and functional groups. The "Boc" prefix explicitly denotes the tert-butyloxycarbonyl moiety, while "4-nitro-D-phenylalanine" specifies the aromatic substitution pattern and enantiomeric form.
Boc-4-nitro-D-phenylalanine (C₁₄H₁₈N₂O₆, MW 310.31 g/mol) features:
Key structural attributes:
Property | Value/Description |
---|---|
Chiral centers | C2 (R-configuration) |
Torsional flexibility | Restricted by aromatic ring conjugation |
Electron-withdrawing | Nitro group enhances electrophilicity |
X-ray crystallography reveals a planar nitro group (O-N-O angle ≈ 120°) conjugated to the phenyl ring, creating significant resonance stabilization. The Boc group adopts a staggered conformation to minimize steric clashes between the tert-butyl moiety and adjacent substituents.
Boc-4-nitro-D-phenylalanine serves dual roles:
Comparative reactivity data:
Reaction | Boc-4-NO₂-D-Phe | Boc-D-Phe |
---|---|---|
Coupling efficiency* | 92% | 95% |
Nitro reduction rate** | 8.2×10⁻³ s⁻¹ | N/A |
With HBTU/DIPEA in DMF; *Using H₂/Pd-C in EtOH
The nitro group’s meta-directing effects permit regioselective functionalization of the aromatic ring, a feature exploited in synthesizing tyrosine analogs and fluorescent probes.
Boc-4-nitro-D-phenylalanine occupies a unique niche among protected phenylalanines:
Protecting Group | Deprotection Conditions | Solubility (H₂O) | Nitro Group Utility |
---|---|---|---|
Boc | TFA/DCM | 12 mg/mL | Yes |
Fmoc | Piperidine/DMF | 8 mg/mL | No |
Cbz | H₂/Pd-C | 5 mg/mL | No |
Advantages over analogs:
This derivative’s combination of protective group stability and nitro group reactivity makes it indispensable for synthesizing non-natural amino acid architectures and peptide-based materials.
Boc-4-nitro-D-phenylalanine represents a sophisticated amino acid derivative characterized by the molecular formula C₁₄H₁₈N₂O₆ and a molecular weight of 310.30-310.31 grams per mole [1] [2] [3]. The compound bears the Chemical Abstracts Service registry number 61280-75-9 and is systematically named as 2-{[(tert-butoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid according to International Union of Pure and Applied Chemistry nomenclature [2] [3]. The molecular architecture encompasses three distinct structural domains: the tert-butoxycarbonyl protecting group, the amino acid backbone, and the para-nitrophenyl aromatic system [1] [6].
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₆ |
Molecular Weight (g/mol) | 310.30-310.31 |
CAS Number | 61280-75-9 |
IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid |
MDL Number | MFCD00069880 |
PubChem CID | 2755957 |
InChI Key | XBQADBXCNQPHHHY-LLVKDONJSA-N |
Melting Point (°C) | 115-120 |
Optical Rotation [α]D20 | -8 ± 1.5° (c=1% in MeOH); +32 ± 2° (c=1 in DMF) |
Purity (TLC) | ≥98.0% |
Storage Temperature (°C) | 2-8 |
The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NC@HC(O)=O provides a comprehensive linear notation of the molecular connectivity [1] [9]. The International Chemical Identifier string 1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 encodes the complete stereochemical information and atomic connectivity [1] [9].
The structural framework consists of a phenylpropanoic acid backbone with a para-nitro substituent on the benzene ring and a tert-butoxycarbonyl protecting group attached to the amino nitrogen [4] [6]. This configuration results in a compound with enhanced solubility characteristics compared to the unprotected amino acid, while the nitro group introduces significant electronic perturbations to the aromatic system [4] [26].
The stereochemical identity of Boc-4-nitro-D-phenylalanine centers on the absolute configuration at the alpha-carbon center, designated as the D-configuration according to the Fischer nomenclature system [4] [6] [9]. Under the Cahn-Ingold-Prelog priority rules, this corresponds to an R-configuration at the chiral center [9] [10]. The compound possesses a single stereogenic center at the C-2 position (alpha-carbon), where the amino acid backbone connects to the aromatic side chain [1] [6].
Parameter | Value |
---|---|
Absolute Configuration | D-configuration |
Chiral Center | C-2 (α-carbon) |
R/S Configuration | R-configuration |
D/L Configuration | D-configuration |
Stereochemical Notation | (2R)-2-tert-butoxycarbonylamino-3-(4-nitrophenyl)propanoic acid |
Fischer Projection Orientation | Amino group to the right in Fischer projection |
The optical rotation measurements provide experimental verification of the stereochemical purity, with values of [α]D20 = -8 ± 1.5° when measured at 1% concentration in methanol and [α]D20 = +32 ± 2° at 1% concentration in dimethylformamide [4] [6]. This solvent-dependent optical rotation behavior reflects the different solvation environments and their influence on the molecular conformation and chromophore orientation [12] [15].
The D-configuration designation follows the Fischer convention established for amino acid stereochemistry, where the amino group orientation in the Fischer projection determines the configurational assignment [10] [15]. In the case of Boc-4-nitro-D-phenylalanine, the protected amino group appears to the right when the carboxyl group is positioned at the top of the Fischer projection [10] [34]. This stereochemical arrangement is opposite to that found in naturally occurring L-amino acids, making this compound valuable for synthetic applications requiring the non-natural enantiomer [10] [15].
The absolute stereochemistry has been confirmed through various analytical methods, including comparison of optical rotation values with literature precedents and nuclear magnetic resonance spectroscopic analysis [4] [12]. The stereochemical stability under normal storage conditions has been established, with no detectable racemization observed when stored at 2-8°C in appropriate containers [1] [7].
The crystallographic properties of Boc-4-nitro-D-phenylalanine reveal a complex solid-state organization influenced by intermolecular hydrogen bonding and aromatic stacking interactions [16] [18] [20]. While comprehensive single-crystal X-ray diffraction data for the individual compound remains limited in the literature, related dipeptide derivatives containing the Boc-para-nitro-phenylalanine motif have been extensively characterized [16] [18] [20].
Structural analysis of analogous Boc-para-nitro-phenylalanine-containing dipeptides demonstrates crystallization in monoclinic crystal systems with space group P2, containing two molecules per unit cell [20]. The crystal structure exhibits acentric symmetry, which contributes to notable nonlinear optical properties with effective coefficients reaching 0.67 picometre per volt [20]. These crystallographic features suggest that the individual Boc-4-nitro-D-phenylalanine molecules likely adopt similar packing arrangements in the solid state [18] [20].
The solid-state behavior is characterized by the formation of extended hydrogen bonding networks involving the carboxyl groups, the protected amino functionality, and the nitro substituents [16] [18]. Thermogravimetric analysis reveals an onset decomposition temperature of approximately 190°C, with primary and secondary thermal decomposition peaks observed at 202°C and 220°C respectively [16] [20]. The compound exhibits no distinct melting point but rather undergoes thermal decomposition, indicating strong intermolecular interactions in the crystalline lattice [43] [46].
Property | Value |
---|---|
Decomposition Temperature (°C) | 190-220 (onset) |
Glass Transition Temperature (°C) | Not applicable (crystalline) |
Thermal Stability | Stable below 190°C |
Color | White to light yellow |
Physical State | Crystalline powder |
Solubility in MeOH | Soluble |
Solubility in DMF | Soluble |
Storage Class | 11 - Combustible Solids |
The crystalline morphology typically presents as white to light yellow powder with high purity levels exceeding 98% as determined by thin-layer chromatography [1] [6] [7]. The solid-state stability under ambient conditions supports extended storage periods when maintained at appropriate temperatures, with recommended storage between 2-8°C to prevent thermal degradation [1] [7] [41].
Self-assembly properties observed in related compounds suggest potential for the formation of organized supramolecular structures, including nanotube and microtape morphologies driven by π-π stacking interactions between the aromatic nitrophenyl groups [18] [21]. These organizational patterns contribute to the compound's utility in materials science applications beyond its primary role in synthetic chemistry [18] [21].
The electronic structure of Boc-4-nitro-D-phenylalanine is fundamentally altered by the presence of the electron-withdrawing nitro group, which significantly modifies the molecular orbital energies and electronic distribution compared to unsubstituted phenylalanine derivatives [24] [26] [27]. Density functional theory calculations on related nitro-substituted aromatic systems indicate substantial perturbations to both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [24] [26] [27].
The nitro substituent introduces a strong electron-withdrawing effect that stabilizes the highest occupied molecular orbital while simultaneously lowering the lowest unoccupied molecular orbital energies [26] [27]. This electronic perturbation results in a reduced energy gap compared to unsubstituted phenylalanine derivatives, with estimated values ranging from 3.0 to 3.7 electron volts based on computational studies of analogous nitro-aromatic amino acid systems [26] [27].
Electronic Property | Value | Note |
---|---|---|
HOMO Energy (estimated) | -6.2 to -6.5 eV | Based on DFT calculations for similar nitro-aromatic amino acids |
LUMO Energy (estimated) | -2.8 to -3.2 eV | Influenced by nitro group electron-withdrawing effect |
Energy Gap (estimated) | 3.0-3.7 eV | Reduced compared to unsubstituted phenylalanine |
Ionization Potential (estimated) | 6.2-6.5 eV | Increased due to nitro substitution |
Electron Affinity (estimated) | 2.8-3.2 eV | Increased due to nitro substitution |
Dipole Moment (estimated) | 4.5-5.2 Debye | Enhanced by nitro group polarity |
Fermi Level (estimated) | -4.5 to -4.8 eV | Intermediate between HOMO and LUMO |
The electron density distribution analysis reveals significant delocalization within the nitrophenyl aromatic system, with the nitro group serving as a strong electron acceptor [25] [26]. This electronic redistribution manifests in enhanced polarizability and increased dipole moment values, estimated to range from 4.5 to 5.2 Debye units based on similar nitro-substituted aromatic compounds [25] [26] [27].
The ionization potential and electron affinity values are both elevated relative to unsubstituted aromatic amino acids, reflecting the stabilizing influence of the nitro substituent on both cationic and anionic species [26] [27]. These electronic properties contribute to the compound's reactivity profile, particularly in reduction reactions where the nitro group can serve as an electron acceptor [25] [40].
Molecular orbital calculations indicate that the lowest unoccupied molecular orbital is primarily localized on the nitrophenyl system, with significant contributions from the nitro group π* orbitals [24] [25]. Conversely, the highest occupied molecular orbital exhibits substantial contribution from the aromatic π system, with reduced electron density at the para position due to the electron-withdrawing nitro substituent [24] [26].
The conformational landscape of Boc-4-nitro-D-phenylalanine encompasses multiple energetically accessible conformations arising from rotational freedom about the key dihedral angles, particularly the phi and psi backbone angles and the chi angles describing side-chain orientation [28] [31] [33]. Nuclear magnetic resonance spectroscopic studies of related Boc-protected amino acids reveal dynamic behavior on multiple timescales, reflecting conformational interconversion processes [28] [29] [32].
The tert-butoxycarbonyl protecting group introduces significant steric constraints that influence the preferred conformational states [29] [33]. Molecular dynamics simulations of similar protected amino acid systems demonstrate that the bulky protecting group restricts certain backbone conformations while stabilizing extended conformations that minimize steric clashes [33] [34]. The phi dihedral angle preferences are particularly affected, with a tendency toward more extended conformations compared to unprotected amino acids [31] [34].
Side-chain conformational analysis reveals that the nitrophenyl group can adopt multiple rotameric states about the alpha-carbon to beta-carbon bond [31] [34]. The electron-withdrawing nature of the nitro substituent affects the energy barriers for rotation, with computational studies suggesting that certain rotameric states may be stabilized by favorable electrostatic interactions [24] [31]. The para-nitro substitution pattern creates an asymmetric electronic environment that can influence the relative populations of different rotameric conformers [31] [34].
Temperature-dependent nuclear magnetic resonance studies of related compounds indicate that conformational exchange processes occur on the millisecond to microsecond timescale [28] [32]. Variable-temperature experiments reveal activation barriers for conformational interconversion that are consistent with restricted rotation about the carbamate bond due to partial double-bond character [29] [32].
The conformational preferences are further influenced by solvent effects, with polar solvents such as dimethylformamide and methanol stabilizing different conformational states compared to less polar environments [28] [29]. This solvent dependence is reflected in the optical rotation measurements, which show significant variation between methanol and dimethylformamide solutions [4] [28].
Hydrogen bonding interactions play a crucial role in conformational stabilization, particularly involving the carboxyl group, the protected amino functionality, and potential interactions with the nitro group oxygen atoms [29] [33]. These intramolecular interactions can stabilize specific conformational states and influence the overall molecular shape and reactivity profile [33] [34].
The fundamental physical constants and characteristic parameters of Boc-4-nitro-D-phenylalanine provide essential information for its identification, characterization, and practical applications in synthetic chemistry and pharmaceutical research.
The melting point of Boc-4-nitro-D-phenylalanine has been consistently reported across multiple sources within the range of 115-120°C [1] [2]. Specifically, TCI chemicals reports a melting point of 115°C [1] [2], while other suppliers such as ChemicalBook report 120°C [3] [4]. AK Scientific provides a slightly broader range of 98-103°C [5], though the majority of high-purity sources converge on the 115-120°C range. This melting point range is characteristic of the crystalline form of the compound and serves as a primary identification parameter for quality control purposes [1] [2].
The melting point determination provides crucial information about the purity and crystalline integrity of the compound. Clear melting within this temperature range indicates high purity, while significant deviation or broad melting ranges may suggest the presence of impurities or polymorphic variations [1] [2]. The relatively high melting point compared to the parent amino acid reflects the stabilizing influence of the tert-butoxycarbonyl protecting group and the electronic effects of the para-nitro substituent [3] [4].
The specific rotation of Boc-4-nitro-D-phenylalanine is consistently reported as [α]ᴅ = -8° (c=1, MeOH) [3] [1] [4]. More precise measurements indicate a range of [α]₂₀/ᴅ = -7.0 to -10.0° (c=1, MeOH) [1] [2], with individual suppliers reporting values such as -9° (c=1, MeOH) [1] [2]. This negative optical rotation confirms the D-configuration of the chiral center and provides a reliable method for stereochemical verification [3] [1] [4].
Boc-4-nitro-D-phenylalanine exhibits selective solubility characteristics that are crucial for its handling and synthetic applications. The compound is readily soluble in methanol [3] [1] [4], which serves as the primary solvent for optical rotation measurements and many synthetic transformations. This methanol solubility is attributed to the hydrogen bonding capabilities of the carboxylic acid group and the polar nature of the Boc protecting group [3] [1] [4].
Additional solubility data indicates compatibility with dimethylsulfoxide (DMSO), dimethylformamide (DMF), and chloroform [8] [9]. The solubility in DMSO and DMF reflects the compound's compatibility with polar aprotic solvents commonly used in peptide synthesis and organic transformations [8] [10]. Limited solubility in ethanol has been reported for some related compounds, suggesting moderate solubility in lower alcohols [9]. The compound shows poor solubility in water, which is typical for Boc-protected amino acids [11] [10].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for Boc-4-nitro-D-phenylalanine through characteristic signal patterns. In ¹H NMR spectroscopy, the Boc protecting group displays a distinctive singlet at δ ~1.44 ppm corresponding to the nine equivalent protons of the tert-butyl groups [12] . The aromatic region shows characteristic patterns with the para-disubstituted benzene ring producing signals between δ 7.14-8.24 ppm [14].
Irritant